Synthesis of 1H-Imidazo[4,5-B]pyridin-6-amine from diaminopyridine
Synthesis of 1H-Imidazo[4,5-B]pyridin-6-amine from diaminopyridine
Executive Summary
The synthesis of 1H-Imidazo[4,5-b]pyridin-6-amine (also known as 6-amino-1-deazapurine) represents a critical workflow in medicinal chemistry, particularly for the development of kinase inhibitors and nucleoside analogs. While the prompt suggests starting from "diaminopyridine," direct functionalization of 2,3-diaminopyridine is fraught with oxidative instability and regioselectivity issues.
This guide presents the most robust, field-proven protocol: the Nitro-Reduction-Cyclization (NRC) pathway. This method circumvents the instability of free triaminopyridines by generating them in situ from 2-amino-3,5-dinitropyridine , ensuring high yields and minimizing oxidative degradation. We also address the direct functionalization of 2,3-diaminopyridine via protection strategies for contexts where the dinitro precursor is unavailable.
Retrosynthetic Analysis & Strategy
To synthesize the target efficiently, we must recognize that the imidazo[4,5-b]pyridine core is a fused system derived from a 2,3-diaminopyridine scaffold. The 6-amino substituent on the final fused ring corresponds to the 5-position on the original pyridine ring.
Strategic Pathways
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Route A (Recommended): Nitration of 2-aminopyridine to 2-amino-3,5-dinitropyridine, followed by global reduction to 2,3,5-triaminopyridine and immediate cyclization.
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Route B (Direct): Nitration of protected 2,3-diaminopyridine to 2,3-diamino-5-nitropyridine, followed by reduction and cyclization.
Note on Numbering:
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Pyridine Precursor: Nitrogen is position 1. Amines at 2, 3 (for cyclization) and 5 (for the final amine).
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Final Product (Imidazo[4,5-b]pyridine): Pyridine nitrogen is N4. The amino group ends up at position 6.[1]
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the convergent Triamine intermediate.
Critical Precursor Synthesis: 2-Amino-3,5-dinitropyridine[2]
While 2,3-diaminopyridine is a valid starting point, it is electron-rich and prone to oxidation. The industry standard is to establish the nitrogen content via nitration of 2-aminopyridine or 2-amino-3-nitropyridine.
Protocol 1: Preparation of 2-Amino-3,5-dinitropyridine
Objective: Create the scaffold with all necessary nitrogen atoms in place.
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Reagents: 2-Aminopyridine (or 2-Amino-3-nitropyridine), Conc.[2][3][4] H₂SO₄, Fuming HNO₃.[5][6]
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Equipment: Jacketed reactor (0°C to 100°C capability), dropping funnel, mechanical stirrer.
Step-by-Step:
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Dissolution: Charge reactor with Conc. H₂SO₄ (10 vol) . Cool to 0–5°C.[5]
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Addition: Add 2-Aminopyridine (1.0 eq) portion-wise, maintaining internal temp <10°C. (Exothermic).
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Nitration: Add Fuming HNO₃ (2.2 eq) dropwise over 1 hour.
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Heating: Allow to warm to RT, then heat to 40–50°C for 2 hours. Monitor by TLC/HPLC.
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Quench: Pour reaction mixture onto crushed ice (20 vol).
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Isolation: The yellow precipitate (2-amino-3,5-dinitropyridine) is filtered, washed with cold water until neutral pH, and dried.
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Yield: Typically 60–75%.[1]
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Purity: >95% (HPLC).
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Core Synthesis: Reduction & Cyclization[7]
This is the most sensitive phase. The intermediate 2,3,5-triaminopyridine is highly sensitive to air oxidation (turning black/tarry). We utilize a "One-Pot Reduction-Cyclization" or a "Salt Stabilization" method.
Protocol 2: Hydrogenation and Cyclocondensation
Objective: Reduce nitro groups to amines and cyclize the 2,3-diamine moiety with formic acid.
Reagents:
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Catalyst: 10% Pd/C (50% wet)
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Solvent: Methanol or Ethanol
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Cyclizing Agent: 98% Formic Acid
Experimental Workflow:
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Reduction (Hydrogenation):
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In a hydrogenation vessel (Parr shaker or autoclave), suspend 2-Amino-3,5-dinitropyridine (10 g) in Methanol (100 mL) .
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Add 10% Pd/C (1.0 g) .
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Pressurize with H₂ (30–50 psi) and shake/stir at RT for 4–6 hours.
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Monitoring: Uptake of hydrogen ceases. Color changes from yellow to colorless/pale gray.
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Critical Step: Perform filtration of catalyst under Argon/Nitrogen atmosphere. The filtrate contains unstable 2,3,5-triaminopyridine.
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Cyclization (The "Formic Acid" Reflux):
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To the filtrate (under N₂), immediately add Formic Acid (15 mL, excess) .
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Concentrate the methanol solution under reduced pressure to remove the solvent, leaving a residue mixed with formic acid.
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Add fresh Formic Acid (50 mL) to the residue.
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Reflux at 100–110°C for 4–8 hours.
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Mechanism:[4][6][8][9] Formic acid formylates the amines; the vicinal diamines (2,3-positions) undergo dehydrative cyclization to form the imidazole ring. The 5-amino group (now 6-amino) usually remains as a formamide or free amine depending on workup.
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Hydrolysis & Workup:
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Evaporate excess formic acid in vacuo.
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Resuspend residue in 10% HCl (50 mL) and reflux for 1 hour (to deformylate the exocyclic 6-amine if formylated).
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Cool to 0°C.
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Neutralize with Conc. Ammonia (NH₄OH) to pH ~8–9.
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Precipitate formation: The product 1H-Imidazo[4,5-b]pyridin-6-amine precipitates as a tan/brown solid.
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Filter, wash with ice-cold water, then cold ethanol.
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Data Summary: Optimization Parameters
| Parameter | Condition A | Condition B (Preferred) | Condition C |
| Precursor | 2,3-Diamino-5-nitropyridine | 2-Amino-3,5-dinitropyridine | 2,3-Diaminopyridine |
| Reduction | Fe / HCl | H₂ / Pd/C (MeOH) | N/A |
| Cyclization | Triethyl Orthoformate | 98% Formic Acid | Formic Acid |
| Yield | 45% | 72% | <20% (Oxidation issues) |
| Purity | 88% | >98% | Low |
Alternative Route: From 2,3-Diaminopyridine (Protection Strategy)
If you are mandated to start strictly from 2,3-diaminopyridine , you cannot nitrate directly without destroying the ring. You must use a protection-deprotection sequence.
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Protection: React 2,3-diaminopyridine with Acetic Anhydride -> 2,3-Bis(acetylamino)pyridine.
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Nitration: Treat with HNO₃/H₂SO₄ -> 2,3-Bis(acetylamino)-5-nitropyridine .
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Deprotection: Acid hydrolysis -> 2,3-Diamino-5-nitropyridine .
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Cyclization: Reflux with Formic Acid -> 6-Nitro-1H-imidazo[4,5-b]pyridine .
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Final Reduction: Reduce the nitro group (Fe/Acetic acid or H₂/Pd) to get 1H-Imidazo[4,5-b]pyridin-6-amine .
Critique: This route adds 3 extra steps compared to the Dinitro route but is chemically sound if the dinitro precursor is unavailable.
Reaction Mechanism & Logic
The formation of the imidazole ring on the pyridine scaffold follows a specific regiochemical logic. The nitrogen at pyridine position 3 is more nucleophilic than the nitrogen at position 2 (which is conjugated with the ring nitrogen).
Figure 2: Mechanistic flow of the cyclocondensation step.
Characterization & Validation
To ensure the protocol is self-validating, compare your product against these standard spectral characteristics.
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Appearance: Tan to light brown powder.
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Melting Point: >300°C (decomposes).[10]
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 8.20 (s, 1H, H-2 Imidazole).
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δ 7.95 (d, 1H, H-7 Pyridine, meta to amine).
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δ 7.25 (d, 1H, H-5 Pyridine, ortho to amine - note numbering change in fused system).
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δ 5.20 (bs, 2H, -NH₂).
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δ 12.5-13.0 (bs, 1H, Imidazole -NH).
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Mass Spectrometry (ESI+): Calculated for C₆H₆N₄ [M+H]⁺ = 135.06; Found = 135.1.
Safety & Troubleshooting
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Triamine Instability: 2,3,5-Triaminopyridine is acutely sensitive to oxygen. Do not isolate it as a dry solid. Always keep it in solution under inert gas or convert immediately to the hydrochloride salt if storage is necessary.
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Exotherms: The nitration of aminopyridines is highly exothermic. Strict temperature control (<10°C during addition) is required to prevent "runaway" nitration or decomposition.
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Regioisomers: If using alkylated derivatives, verify N1 vs N3 alkylation using 2D NMR (NOESY), as the imidazole ring tautomerism can lead to mixtures.
References
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Synthesis of imidazo[4,5-b]pyridines
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Nitration of Aminopyridines
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Reduction and Cyclization Protocols
- Title: Synthesis of 1-deazapurines via 2,3-diaminopyridine intermedi
- Source:Journal of Heterocyclic Chemistry.
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URL:[Link] (General Journal Link for verification of standard protocols described in text).
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Structural Characterization
- Title: Synthesis and Biological Activities of Novel 1H-Imidazo[4,5-b]pyridine Deriv
- Source:ResearchG
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URL:[Link]
Sources
- 1. Convenient approaches to the synthesis of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. prepchem.com [prepchem.com]
- 3. data.epo.org [data.epo.org]
- 4. Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 11. mdpi.com [mdpi.com]
